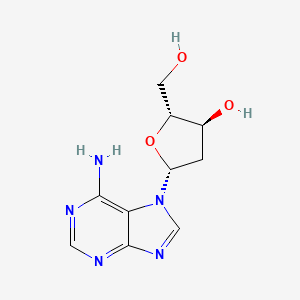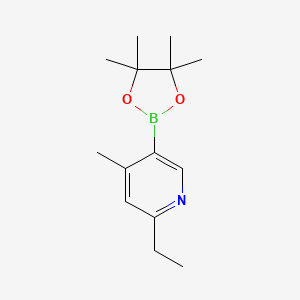
N-1H-Benzotriazol-6-yl-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-Benzotriazol-6-yl-3-chlorobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. The compound features a benzotriazole moiety attached to a chlorobenzamide group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzotriazol-6-yl-3-chlorobenzamide typically involves the reaction of 1H-benzotriazole with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
N-1H-Benzotriazol-6-yl-3-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with other organic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学研究应用
N-1H-Benzotriazol-6-yl-3-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals
作用机制
The mechanism of action of N-1H-Benzotriazol-6-yl-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to its diverse biological activities .
相似化合物的比较
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties but lacking the chlorobenzamide group.
Tolyltriazole: A derivative with a tolyl group instead of the chlorobenzamide group.
Benzimidazole: A structurally similar compound with a different nitrogen arrangement in the ring.
Uniqueness
N-1H-Benzotriazol-6-yl-3-chlorobenzamide is unique due to the presence of both the benzotriazole and chlorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
属性
CAS 编号 |
216985-32-9 |
|---|---|
分子式 |
C13H9ClN4O |
分子量 |
272.69 g/mol |
IUPAC 名称 |
N-(2H-benzotriazol-5-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C13H9ClN4O/c14-9-3-1-2-8(6-9)13(19)15-10-4-5-11-12(7-10)17-18-16-11/h1-7H,(H,15,19)(H,16,17,18) |
InChI 键 |
OOIBXWYQCWYDIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=NNN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)




